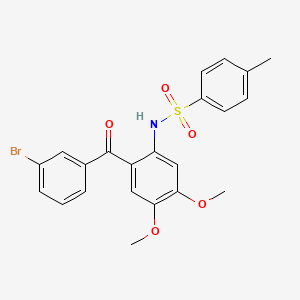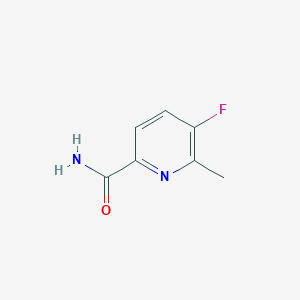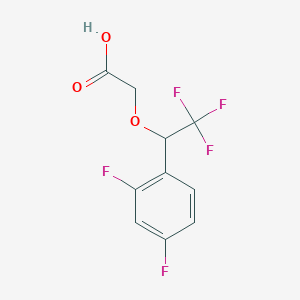
2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a fluorinated organic compound It is characterized by the presence of both difluorophenyl and trifluoroethoxy groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,4-difluorophenylacetic acid with trifluoroethanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,4-Difluorophenylacetic acid: A precursor in the synthesis of the target compound.
Trifluoroethanol: Another fluorinated compound with similar properties.
2-(2,4-Difluorophenyl)-pyridine: A related compound with applications in coordination chemistry.
Uniqueness
2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the combination of difluorophenyl and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C10H7F5O3 |
|---|---|
分子量 |
270.15 g/mol |
IUPAC 名称 |
2-[1-(2,4-difluorophenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C10H7F5O3/c11-5-1-2-6(7(12)3-5)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |
InChI 键 |
BIYMMDZQTGOBBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C(C(F)(F)F)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


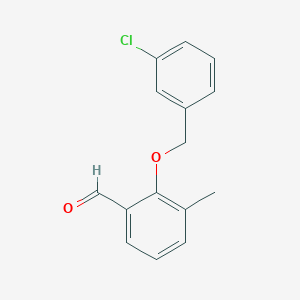
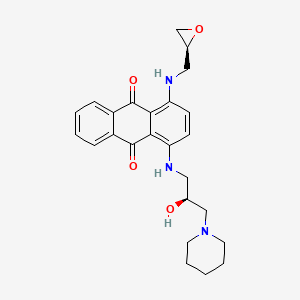
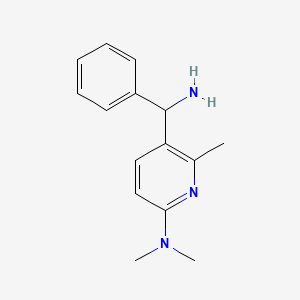
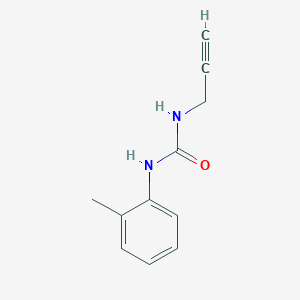

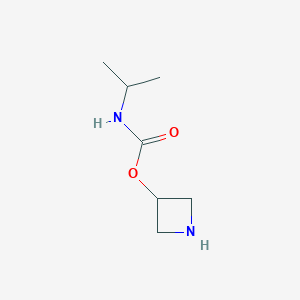
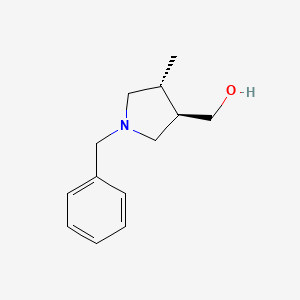
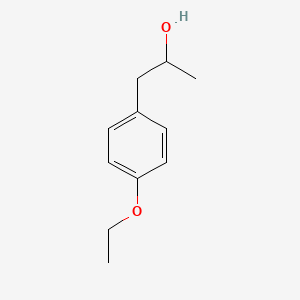
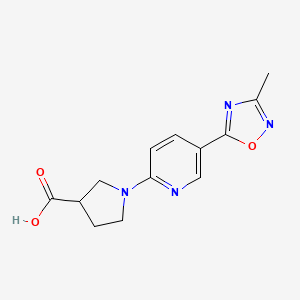
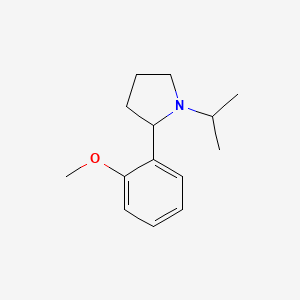

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
